molecular formula C10H17NO3 B8221696 Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate

Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate

Cat. No.: B8221696
M. Wt: 199.25 g/mol
InChI Key: OHLGSQSWZWUQHA-KNVOCYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.24688 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and two methyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in drug development, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Tert-butyl cis-2,4-dimethyl-3-oxoazetidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl (2R,4S)-2,4-dimethyl-3-oxoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-6-8(12)7(2)11(6)9(13)14-10(3,4)5/h6-7H,1-5H3/t6-,7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLGSQSWZWUQHA-KNVOCYPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)[C@@H](N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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